Decyl (diethylamino)(oxo)acetate
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Overview
Description
Decyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, in particular, has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl (diethylamino)(oxo)acetate is typically synthesized through esterification, a chemical reaction between an acid and an alcohol. The process involves the reaction of decanol (a fatty alcohol) with diethylaminoacetic acid under acidic conditions. The reaction is usually facilitated by an acid catalyst such as sulfuric acid. The general reaction can be represented as: [ \text{CH}3\text{COOH} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then distilled to separate the ester from the by-products. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Decyl (diethylamino)(oxo)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in the plastic industry.
Mechanism of Action
The mechanism of action of Decyl (diethylamino)(oxo)acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Decyl Acetate: Another ester with similar properties but different molecular structure.
Ethyl Acetate: A smaller ester commonly used as a solvent.
Methyl Butanoate: An ester with a fruity odor used in the flavor industry.
Uniqueness
Decyl (diethylamino)(oxo)acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides lipid-like characteristics, making it suitable for applications in the fragrance and plastic industries. Additionally, its diethylamino group offers potential for unique biological interactions and therapeutic applications.
Properties
CAS No. |
62248-37-7 |
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Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
decyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C16H31NO3/c1-4-7-8-9-10-11-12-13-14-20-16(19)15(18)17(5-2)6-3/h4-14H2,1-3H3 |
InChI Key |
WBDNZUJIVOECQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
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